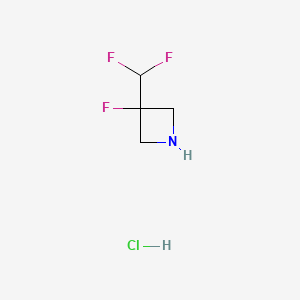
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride is a chemical compound that has garnered significant interest in the field of pharmaceutical and chemical research. This compound is characterized by the presence of both difluoromethyl and fluoro groups attached to an azetidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a precursor compound, followed by reduction, oxidation, fluorination, and deprotection steps. For instance, a compound II can be converted to the desired product through these steps, avoiding the use of dangerous reagents and achieving high yields suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure safety, efficiency, and cost-effectiveness. The use of advanced fluorinating agents and controlled reaction conditions are crucial to achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)-3-fluoroazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and fluoro groups enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)-3-fluoroazetidine hydrochloride
- 3-(Difluoromethyl)-3-hydroxyazetidine hydrochloride
- 3-(Difluoromethyl)-3-chloroazetidine hydrochloride
Comparison: 3-(Difluoromethyl)-3-fluoroazetidine hydrochloride is unique due to the presence of both difluoromethyl and fluoro groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C4H7ClF3N |
|---|---|
Poids moléculaire |
161.55 g/mol |
Nom IUPAC |
3-(difluoromethyl)-3-fluoroazetidine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-3(6)4(7)1-8-2-4;/h3,8H,1-2H2;1H |
Clé InChI |
OESSTFQSHNQRKV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(C(F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
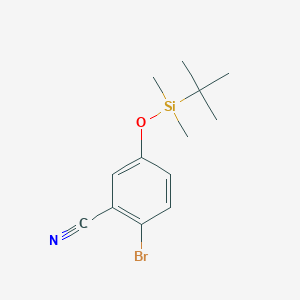
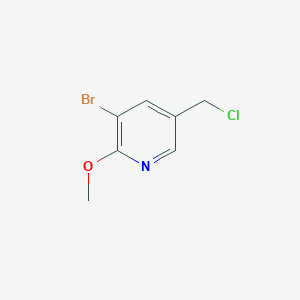
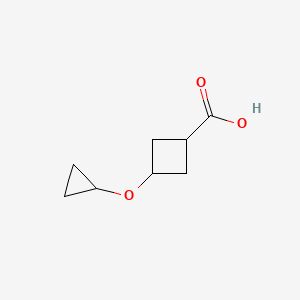
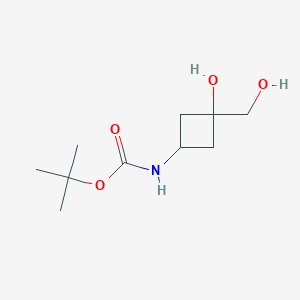
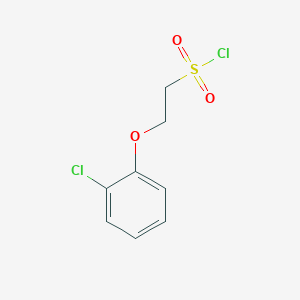
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
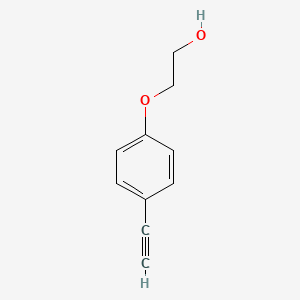
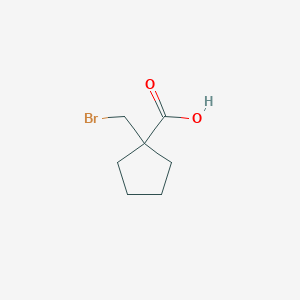
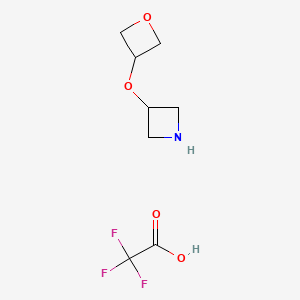
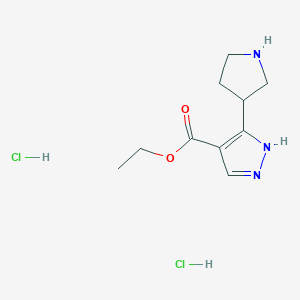
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
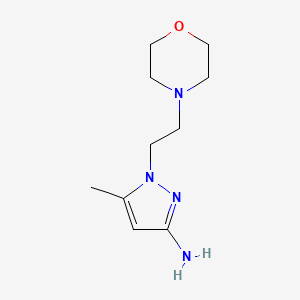
![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)
